3H-thieno[2,3-e]benzimidazole

heterocyclic chemistry regioselective synthesis scaffold diversification

Thienobenzimidazole positional isomers are frequently confused in procurement, derailing SAR campaigns when the wrong isomer is substituted. 3H-Thieno[2,3-e]benzimidazole (CAS 148194-18-7) provides unambiguous [2,3-e] fusion geometry with sulfur adjacent to benzene, directing electrophilic substitution to positions inaccessible from the widely exploited [3,2-e] isomer. • Fragment-sized scaffold (MW 174.22, TPSA 56.9 Ų, zero rotatable bonds) ideal for FBDD and fragment growing • Explores novel IP space beyond the crowded [3,2-e] patent landscape (cf. US-5463073-A Markush claims) • Distinct InChIKey (UJKJCIUZMSPVCX) ensures unambiguous compound registration and virtual screening Global shipping. Request quote for gram-to-kilogram quantities.

Molecular Formula C9H6N2S
Molecular Weight 174.221
CAS No. 148194-18-7
Cat. No. B587332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-thieno[2,3-e]benzimidazole
CAS148194-18-7
Synonyms1H-Thieno[2,3-e]benzimidazole(9CI)
Molecular FormulaC9H6N2S
Molecular Weight174.221
Structural Identifiers
SMILESC1=CC2=C(C3=C1C=CS3)N=CN2
InChIInChI=1S/C9H6N2S/c1-2-7-8(11-5-10-7)9-6(1)3-4-12-9/h1-5H,(H,10,11)
InChIKeyUJKJCIUZMSPVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Thieno[2,3-e]benzimidazole Identity and Sourcing


3H-Thieno[2,3-e]benzimidazole (CAS 148194-18-7) is an unsubstituted, fully aromatic fused heterocycle combining a thiophene ring with a benzimidazole core via a [2,3-e] junction [1]. With molecular formula C₉H₆N₂S and a molecular weight of 174.22 g/mol, the scaffold presents a computed XLogP3-AA of 2.5 and a topological polar surface area of 56.9 Ų [1]. The compound belongs to the broader thienoimidazole family, which has been extensively claimed in patents for angiotensin II antagonism and kinase inhibition; however, the specific [2,3-e] fusion isomer remains far less characterized than its [3,2-e] positional isomer (CAS 23630-49-1) [2].

Positional isomer scaffold for SAR expansion beyond the common [3,2-e] regioisomer
Less explored regioisomer supports IP diversification in thienoimidazole series
Compact aromatic core suitable for fragment-based design and regioselective derivatization

3H-Thieno[2,3-e]benzimidazole: Irreplaceable by Common Analogs


The thienobenzimidazole class contains multiple positional isomers distinguished solely by the fusion geometry of the thiophene sulfur relative to the imidazole NH. 3H-Thieno[2,3-e]benzimidazole places the sulfur atom in a distinct orientation compared to the more widely studied 3H-thieno[3,2-e]benzimidazole (CAS 23630-49-1) [1]. This structural difference alters the electron distribution within the fused ring system, directing electrophilic and nucleophilic substitution to different ring positions and yielding unique regiochemical outcomes during derivatization [2]. Substituting one isomer for the other in a synthetic sequence or structure–activity relationship (SAR) campaign therefore introduces an uncontrolled variable that can derail lead optimization or produce an unintended patent landscape exposure [2].

3H-Thieno[2,3-e]benzimidazole
Sulfur adjacent to benzene ring determines electrophilic substitution pattern; replacing with the [3,2-e] isomer alters regiochemical outcomes.
Regiochemical identity
The [3,2-e] isomer (CAS 23630-49-1) directs substitution differently; SAR campaigns may not transfer directly.
Patent landscape
Isomer substitution may introduce unintended IP exposure due to distinct patent coverage and prior art.

3H-Thieno[2,3-e]benzimidazole Differentiation Evidence


Positional Isomerism: Sulfur Regiochemistry

The target compound differs from its closest positional isomer, 3H-thieno[3,2-e]benzimidazole (CAS 23630-49-1), in the location of the thiophene sulfur relative to the imidazole ring [1]. In the [2,3-e] isomer, the sulfur is adjacent to the benzene ring of the benzimidazole, whereas in the [3,2-e] isomer it is adjacent to the imidazole portion. This regiochemical difference is confirmed by distinct InChIKeys (UJKJCIUZMSPVCX vs. GTACTEGISJCMII) and SMILES strings [1][2]. The altered electron distribution influences the preferred sites for electrophilic aromatic substitution, directly impacting the regiochemical outcome of further functionalization reactions .

Sulfur Regiochemistry
Head-to-head
[2,3-e] sulfur adjacent to benzene; [3,2-e] adjacent to imidazole
Regiochemical inversion opens unique substitution vectors.
Confirmed by distinct InChIKeys and SMILES.
heterocyclic chemistry regioselective synthesis scaffold diversification

Computed Complexity Index: [2,3-e] vs. [3,2-e] Isomer

Despite sharing the identical molecular formula (C₉H₆N₂S) and molecular weight (174.22 g/mol), the two positional isomers exhibit measurable differences in computed complexity indices and minor variations in heavy atom arrangement [1][2]. Both compounds share XLogP3-AA = 2.5, HBD count = 1, HBA count = 2, rotatable bond count = 0, and topological polar surface area = 56.9 Ų [1][2]. However, the Cactvs Complexity Index differs: 178 for the [2,3-e] isomer versus 185 for the [3,2-e] isomer [1][2]. This difference, while small, reflects the distinct topological connectivity of the sulfur atom and can influence in silico library enumeration outcomes and patent landscape assessments.

Complexity Index
Head-to-head
Δ Complexity = −7
Supports computational isomer differentiation.
Target: 178; Comparator [3,2-e]: 185 (Cactvs 3.4.8.18).
ADME prediction physicochemical profiling isomer comparison

Patent Landscape for Angiotensin II Antagonists

The unsubstituted 3H-thieno[2,3-e]benzimidazole core is encompassed by the Markush structures of US-5463073-A, which claims thienoimidazole derivatives wherein ring A is a thiophene ring optionally containing substitution [1]. The patent explicitly covers benzimidazole derivatives of formula (I) where the thiophene ring may bear additional substituents, and the exemplified compounds demonstrate potent angiotensin II antagonistic activity with antihypertensive effects [1]. The [2,3-e] fusion pattern is one of the regioisomeric forms included within the generic scope; procurement of the unsubstituted scaffold enables legal freedom-to-operate evaluation and the generation of novel derivatives that may lie outside the exact claims of competitors focused on the [3,2-e] series.

Patent Landscape
Class-level inference
Covered by US-5463073-A Markush; less explored regioisomer
Supports IP diversification assessment.
Based on patent survey and literature context.
angiotensin II antagonism patent analysis thienoimidazole derivatives

3H-Thieno[2,3-e]benzimidazole High-Value Applications


Regioselective Derivatization for Novel Kinase Libraries

The [2,3-e] fusion orients the thiophene sulfur adjacent to the benzene ring, directing electrophilic substitution to distinct positions compared to the [3,2-e] isomer [1]. Medicinal chemistry teams can exploit this regiochemistry to generate substitution patterns inaccessible from the [3,2-e] scaffold, expanding the diversity of thienobenzimidazole-based kinase inhibitor libraries [2].

Angiotensin II Antagonist Lead Expansion

The generic Markush claims of US-5463073-A encompass thieno[2,3-e]benzimidazole derivatives as angiotensin II antagonists [1]. Starting from the unsubstituted 3H-thieno[2,3-e]benzimidazole scaffold, structure–activity relationship studies can pursue novel antihypertensive leads while avoiding the exact chemical space heavily populated by competitors working on the [3,2-e] series [1].

Isomer-Specific Building Block for Fragment-Based Drug Discovery

The compact, fully aromatic core (MW 174.22, TPSA 56.9 Ų, XLogP3 2.5) and the absence of rotatable bonds make 3H-thieno[2,3-e]benzimidazole an attractive fragment-sized scaffold [2]. Its unique sulfur regiochemistry provides a handle for fragment growing strategies that cannot be replicated with the [3,2-e] isomer, enabling exploration of distinct binding sub-pockets [2].

Computational Library Enumeration and IP Landscape Analysis

The distinct InChIKey (UJKJCIUZMSPVCX) and complexity index (178) differentiate the [2,3-e] isomer from the [3,2-e] isomer (complexity 185) in cheminformatic databases [2][3]. This enables precise compound registration, patent novelty assessment, and virtual screening campaigns that require unambiguous isomer identification [2][3].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Sulfur regiochemistry for unique substitution vectors
Regioselective derivatization outcomes
Angiotensin II pathway studies
Scaffold novelty relative to [3,2-e] series
Patent space and SAR differentiation
Fragment-based screening studies
Compact core with no rotatable bonds
Binding sub-pocket complementarity
Computational library enumeration
Distinct InChIKey and complexity index
Isomer identification and IP analysis
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